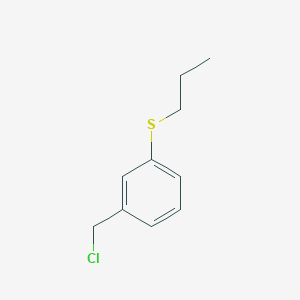

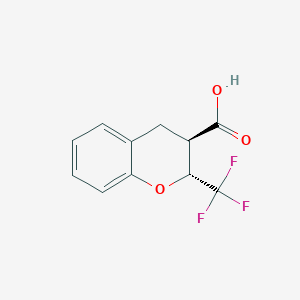

![molecular formula C22H18N2OS2 B2867100 4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 392248-29-2](/img/structure/B2867100.png)

4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are influenced by the substituents at different positions on the thiazole ring. These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Medicinal Chemistry

- Carbonic Anhydrase Inhibition : A study by Distinto et al. (2019) explored new structural features of a series of compounds for the inhibition of human carbonic anhydrase isoforms, highlighting the significance of electronic and steric features on biological activity. These findings can be applied to the development of selective inhibitors for therapeutic purposes (Distinto et al., 2019).

Organic Synthesis and Chemical Methodologies

- Electrochemical C–H Thiolation : Qian et al. (2017) reported a metal- and reagent-free method for the synthesis of benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation. This approach offers a cleaner, efficient method for accessing structurally diverse benzothiazoles, emphasizing the compound's utility in organic synthesis (Qian et al., 2017).

Anticancer Applications

- Anticancer Activity of Benzamide Derivatives : Tiwari et al. (2017) synthesized and evaluated a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives for their anticancer activity. The study found promising anticancer properties in these compounds, highlighting their potential as therapeutic agents (Tiwari et al., 2017).

Supramolecular Chemistry and Material Science

- Supramolecular Gelators : Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl)benzamide derivatives to investigate their gelation behavior. Their research elucidates the role of methyl functionality and multiple non-covalent interactions on gelation behavior, which could be valuable for designing new supramolecular materials (Yadav & Ballabh, 2020).

Antimicrobial Agents

- Antimicrobial Activity : Desai et al. (2013) synthesized a series of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity. This suggests the compound's utility in developing new antimicrobial agents (Desai et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this pathogen . Additionally, it has been suggested that the compound may have weak COX-1 inhibitory activity .

Mode of Action

It is believed to interact with its target through a unique mode to inhibit the proliferation of the pathogen . The compound’s interaction with its target results in changes that inhibit the growth and proliferation of the bacterium .

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether suggests it may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . This leads to a decrease in the severity of tuberculosis infection. Additionally, the compound may have weak anti-inflammatory effects due to its potential COX-1 inhibitory activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the presence of other substances, such as alcohol or ether, can potentially affect the compound’s stability and action .

Direcciones Futuras

Benzothiazole derivatives, including “4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide”, hold promise for future research due to their wide range of biological activities . Further studies could focus on exploring their potential applications in medicine, particularly in the treatment of various diseases .

Propiedades

IUPAC Name |

4-benzyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS2/c1-26-22-24-19-12-11-18(14-20(19)27-22)23-21(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEJEPHIJLBJJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

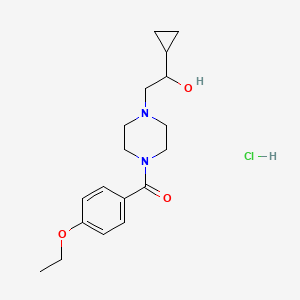

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2867017.png)

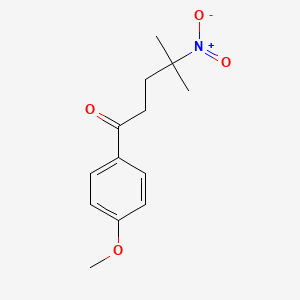

![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)

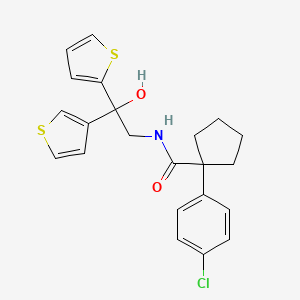

![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867025.png)

![(E)-5-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one](/img/structure/B2867027.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867030.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2867036.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2867037.png)

![2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid](/img/structure/B2867038.png)